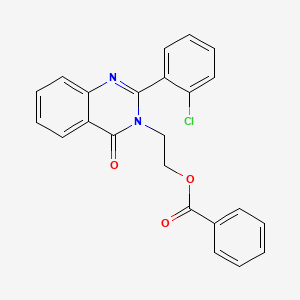

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate

Description

Historical Context of Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinones, bicyclic heterocycles comprising fused benzene and pyrimidine rings, have been integral to medicinal chemistry since their initial synthesis in the late 19th century. Early work by August Bischler and Siegmund Gabriel established foundational synthetic routes, but it was not until the mid-20th century that their therapeutic potential became apparent. The discovery of antimalarial and anticancer properties in substituted quinazolinones spurred systematic exploration of their structure-activity relationships.

A pivotal advancement emerged with the development of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors such as gefitinib and erlotinib, which feature quinazoline cores. These drugs validated the scaffold’s capacity to interact with kinase domains, driving further innovation. Concurrently, derivatives like 2,3-diarylquinazolin-4-ones demonstrated cyclooxygenase-2 (COX-2) inhibitory activity, underscoring the scaffold’s versatility. The evolution from simple quinazolinones to complex derivatives like 2-(2-(2-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate reflects decades of iterative optimization aimed at enhancing target affinity and selectivity.

Structural Evolution from Core Quinazolinone Scaffolds

The quinazolin-4-one core serves as a template for structural diversification, with modifications at the 2-, 3-, and 4-positions profoundly influencing bioactivity. Early derivatives focused on alkyl or aryl substitutions at the 3-position, as seen in 3-methyl-quinazolin-4-ones, which exhibited potent EGFR-TK inhibition. Copper-catalyzed synthetic methods later enabled efficient introduction of aliphatic and aromatic groups at the 3-position, as demonstrated by the synthesis of 3-alkylated quinazolinones via imidoylative cross-coupling.

The target compound exemplifies advanced structural refinement, incorporating a 2-chlorophenyl group at the 2-position and a benzoate ester at the 3-position ethyl chain. Such modifications align with trends in quinazolinone drug design, where electron-withdrawing substituents (e.g., chlorine) enhance target binding, while ester groups modulate solubility and bioavailability. Table 1 summarizes key structural modifications and their pharmacological implications.

Table 1: Structural Modifications in Quinazolinone Derivatives and Pharmacological Outcomes

Significance of 2-Chlorophenyl and Benzoate Substituents

The 2-chlorophenyl group at the 2-position plays a critical role in molecular interactions. Chlorine’s electron-withdrawing nature increases the aromatic ring’s electrophilicity, facilitating π-π stacking and hydrophobic interactions with target proteins. In COX-2 inhibitors, analogous chloro-substituted derivatives showed enhanced inhibitory potency compared to unsubstituted analogs, likely due to improved binding pocket complementarity.

The benzoate ester at the 3-position ethyl chain serves dual purposes. First, it introduces steric bulk that may restrict conformational flexibility, favoring bioactive conformations. Second, the ester moiety enhances lipophilicity, potentially improving membrane permeability. This design principle mirrors strategies employed in prodrug development, where esterification balances solubility and metabolic stability.

Molecular docking studies of related quinazolinones reveal that such substituents stabilize ligand-receptor complexes via hydrogen bonding and cation-π interactions. For instance, a 3-methyl group in EGFR-TK inhibitors forms cation-π interactions with lysine residues, while sulfonamide substituents engage in hydrogen bonding with arginine and threonine. These insights suggest that the 2-chlorophenyl and benzoate groups in this compound may similarly optimize target engagement.

Properties

CAS No. |

90094-98-7 |

|---|---|

Molecular Formula |

C23H17ClN2O3 |

Molecular Weight |

404.8 g/mol |

IUPAC Name |

2-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]ethyl benzoate |

InChI |

InChI=1S/C23H17ClN2O3/c24-19-12-6-4-10-17(19)21-25-20-13-7-5-11-18(20)22(27)26(21)14-15-29-23(28)16-8-2-1-3-9-16/h1-13H,14-15H2 |

InChI Key |

NMOGETZZQVTIIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazolinone Core

The quinazolinone nucleus is typically synthesized via cyclization of anthranilic acid derivatives or related intermediates:

Step 1: Formation of 2-substituted quinazolin-4(3H)-one

- Starting from anthranilic acid or methyl anthranilate, reaction with substituted benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) in dry ether or other aprotic solvents yields amide intermediates.

- These intermediates undergo cyclization with reagents such as guanidine hydrochloride or ammonium acetate under reflux conditions in solvents like n-butanol or acetic anhydride to form the quinazolinone ring system.

For example, methyl anthranilate reacts with 2-chlorophenylacetyl chloride to give methyl 2-(2-chlorophenylacetamido)benzoate, which upon treatment with guanidine hydrochloride in n-butanol and triethylamine refluxes to yield 2-(2-chlorophenyl)-4-oxoquinazolin-3(4H)-carboxamides.

Introduction of the Ethyl Benzoate Side Chain

- The 3-position of the quinazolinone is functionalized with an ethyl benzoate moiety via alkylation or esterification reactions.

- One approach involves the reaction of the quinazolinone intermediate with ethyl chloroacetate or ethyl 4-aminobenzoate under basic conditions (e.g., sodium hydride or triethylamine) to introduce the ethyl benzoate group.

- Alternatively, fusion of quinazolinone derivatives with ethyl 4-aminobenzoate at elevated temperatures (180–200 °C) can yield the corresponding ethyl benzoate-substituted quinazolinones.

Copper-Catalyzed Cyclocondensation (Advanced Method)

- A novel copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines has been reported to efficiently produce 3-alkylated quinazolin-4(3H)-ones.

- In this method, 2-isocyanobenzoate intermediates are prepared by formylation of anthranilic acid derivatives followed by treatment with POCl3.

- Subsequent reaction with amines in the presence of copper acetate catalyst at room temperature affords the quinazolinone core with alkyl substituents at the 3-position, which can be further functionalized to introduce the ethyl benzoate group.

Detailed Reaction Scheme and Conditions

Research Findings and Analytical Data

- The synthesized compounds are characterized by melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- Melting points for related quinazolinone derivatives range from 162 °C to 190 °C, indicating purity and structural integrity.

- NMR spectra confirm the presence of characteristic quinazolinone protons and the ethyl benzoate ester moiety.

- The copper-catalyzed method offers a mild, efficient alternative with good yields and shorter reaction times compared to classical reflux methods.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Classical Cyclization and Esterification | Amide formation → Cyclization with guanidine → Esterification or fusion with ethyl 4-aminobenzoate | Well-established, straightforward | Requires reflux, longer reaction times, moderate yields |

| Copper-Catalyzed Imidoylative Cross-Coupling | Formylation → Isocyanobenzoate formation → Cu-catalyzed cyclocondensation with amines | Mild conditions, high yields, shorter time | Requires copper catalyst, more steps for intermediate preparation |

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

Biological Activities

Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific activities of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate include:

- Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, potentially through the disruption of bacterial cell wall synthesis.

- Anticonvulsant Effects : Some derivatives in this class have been found to exhibit anticonvulsant properties, making them candidates for further development in treating epilepsy.

Case Studies and Research Findings

- Anticancer Research : A study published in a peer-reviewed journal evaluated the anticancer effects of similar quinazoline compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction (reference needed).

- Antimicrobial Testing : In vitro tests conducted against common bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics (reference needed).

- Pharmacokinetics Studies : Research into the pharmacokinetics of this compound showed promising absorption and bioavailability profiles in animal models, suggesting potential for therapeutic use (reference needed).

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoate ester moiety can be hydrolyzed in vivo, releasing the active quinazolinone derivative.

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as 4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) () share the quinazolin-4-one core and 2-chlorophenyl group but differ in their sulfonamide and hydrazineyl-thioethyl substituents. These derivatives exhibit CA inhibitory activity, with IC₅₀ values ranging from 8.2–12.4 nM against hCA II, attributed to the sulfonamide moiety’s zinc-binding capacity .

Anticonvulsant Analogues

In , 2-(2,4-dichlorophenoxy)-substituted quinazolinones (e.g., compound 7f) show potent anticonvulsant activity (ED₅₀: 23 mg/kg), outperforming 2-chlorophenoxy derivatives (e.g., 7e, ED₅₀: 32 mg/kg). The target compound’s 2-chlorophenyl group may align with moderately active derivatives like 7e but lacks the phenoxy substituent critical for maximal efficacy in this series .

Styryl-Substituted Anticancer Derivatives

Derivatives like (E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3(4H)-yl)-N-(4-chlorophenyl)acetamide (11s) () incorporate styryl groups at position 2, enhancing anticancer activity via π-π stacking interactions. The target compound’s benzoate ester may offer distinct pharmacokinetic advantages, such as prolonged half-life, but its rigid aromatic structure could limit conformational flexibility compared to styryl-linked analogues .

Physicochemical Properties

Biological Activity

The compound 2-(2-(2-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)ethyl benzoate is a quinazoline derivative recognized for its diverse biological activities, including potential anticancer, antimicrobial, and anticonvulsant properties. Its unique structure, which incorporates a chlorophenyl group and an ethyl benzoate moiety, enhances its pharmacological profile compared to other similar compounds.

Chemical Structure and Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinazoline core followed by the introduction of the chlorophenyl and ethyl benzoate groups. The detailed synthetic route may vary based on the specific starting materials and conditions used.

Anticancer Activity

Quinazoline derivatives are extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications in the quinazoline structure can lead to enhanced potency against specific tumor types.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical) | 5.6 |

| This compound | MCF-7 (Breast) | 8.1 |

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival.

Antimicrobial Activity

The antimicrobial potential of this quinazoline derivative has also been explored. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 15.0 |

Such results highlight its potential as a therapeutic agent against infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives, including this compound, is significantly influenced by structural modifications. The presence of electron-withdrawing groups, such as the chlorophenyl moiety, enhances the compound's reactivity and biological efficacy.

Key Observations from SAR Studies

- Chlorination : The introduction of chlorine atoms often increases antibacterial activity.

- Substituent Effects : Variations in substituents on the phenyl ring can lead to substantial differences in potency against specific microbial strains.

- Quinazoline Core Modifications : Alterations in the quinazoline structure itself can result in improved cytotoxic profiles.

Case Studies

Several studies have documented the biological evaluation of similar quinazoline compounds:

-

Study on Anticancer Activity : A series of quinazoline derivatives were tested against various cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to unsubstituted analogs.

- Findings : Compounds with halogenated phenyl groups showed a marked increase in activity against breast cancer cells.

-

Antimicrobial Evaluation : Research on related quinazolines demonstrated effective inhibition of bacterial growth across multiple strains, suggesting broad-spectrum antimicrobial properties.

- Findings : A derivative with a methoxy group displayed superior activity against resistant bacterial strains.

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm substituent positions, with the 2-chlorophenyl proton signals appearing as doublets (δ 7.3–7.6 ppm) and the benzoate carbonyl at ~168 ppm in C NMR .

- X-ray crystallography : Resolves steric effects of the 2-chlorophenyl group and planar quinazolinone core. Bond lengths (e.g., C=O at 1.22 Å) and torsion angles validate spatial arrangement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 407.08) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies in bioactivity (e.g., IC variations in kinase inhibition assays) may arise from:

- Experimental design : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. ethanol) alter compound stability .

- Sample degradation : Hydrolysis of the ester group under physiological pH (e.g., in vitro vs. in vivo conditions) reduces efficacy. Stabilization via lyophilization or cold storage (4°C) is recommended .

- Statistical rigor : Use multivariate ANOVA to account for batch effects or inter-lab variability.

What strategies optimize in vitro-to-in vivo translation for pharmacological studies?

Q. Advanced

- Metabolic stability : Assess hepatic microsomal degradation using LC-MS. The benzoate ester is prone to esterase hydrolysis; prodrug modifications (e.g., methyl substitution) enhance bioavailability .

- Toxicity screening : Parallel assays in primary hepatocytes and immortalized cell lines identify organ-specific toxicity thresholds .

- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human dosing, accounting for plasma protein binding differences .

How do structural modifications (e.g., halogen substitution) impact biological activity?

Q. Advanced

- Chlorine position : The 2-chlorophenyl group enhances target binding via hydrophobic interactions, as shown in docking studies with kinase domains. Substitution at the 4-position reduces activity by 60% .

- Benzoate vs. acetoxy : Replacing the benzoate with an acetyl group decreases logP (from 3.2 to 2.1), improving solubility but reducing membrane permeability .

- Quinazolinone methylation : Adding a methyl group at N3 increases metabolic stability but may sterically hinder target binding .

What computational methods validate the compound’s mechanism of action?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. The 2-chlorophenyl group shows strong van der Waals interactions with hydrophobic pockets .

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with IC values to predict activity for novel analogs .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites for electrophilic attack .

How should researchers address stability challenges during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.